Octahydro-8,8-dimethylnaphthalene-1-methanol
Description
Octahydro-8,8-dimethylnaphthalene-1-methanol is a bicyclic monoterpene alcohol with the molecular formula C₁₃H₂₂O. Its structure comprises a fully saturated naphthalene ring system substituted with two methyl groups at the 8,8-positions and a hydroxymethyl group at the 1-position. For example, the aldehyde analog octahydro-8,8-dimethyl-2-naphthalenecarboxaldehyde (CAS 68738-94-3, EINECS 272-119-8) shares the same bicyclic framework and methyl substituents but differs in functional group (aldehyde vs. methanol) and substitution position .
This compound is likely used in fragrance formulations, as many octahydro-naphthalene derivatives (e.g., octahydrocoumarin, octahydro-tetramethyl-methanoazulene) are restricted to perfumery applications due to their stability and aromatic profiles .
Properties
CAS No. |
93840-26-7 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-1-yl)methanol |
InChI |
InChI=1S/C13H24O/c1-13(2)8-4-7-10-5-3-6-11(9-14)12(10)13/h10-12,14H,3-9H2,1-2H3 |
InChI Key |
AWBKAHZYBYMGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C1C(CCC2)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of octahydro-8,8-dimethylnaphthalene-1-methanol typically involves the hydrogenation of 8,8-dimethylnaphthalene-1-methanol. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: : In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Octahydro-8,8-dimethylnaphthalene-1-methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: It can participate in substitution reactions where the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more hydrogenated derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: : Octahydro-8,8-dimethylnaphthalene-1-methanol is used as an intermediate in organic synthesis, particularly in the synthesis of complex organic molecules .
Biology: : In biological research, it can be used as a model compound to study the behavior of hydrogenated naphthalene derivatives in biological systems .
Industry: : In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of octahydro-8,8-dimethylnaphthalene-1-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Octahydro-8,8-dimethyl-2-naphthalenecarboxaldehyde (CAS 68738-94-3)
- Molecular Formula : C₁₃H₂₀O
- Key Differences: The aldehyde group at position 2 introduces higher electrophilicity compared to the methanol group, making it more reactive in nucleophilic additions (e.g., forming Schiff bases). Lower polarity due to the absence of a hydroxyl group, resulting in reduced hydrogen-bonding capacity .
Naphthalen-1-ylmethanol (CCDC 2051428)
Octahydro-8,8-dimethylnaphthalene-1-methyl acetate
- Molecular Formula : C₁₅H₂₄O₂ (inferred from esterification)
- Key Differences: The acetate ester group increases hydrophobicity and volatility compared to the polar methanol group. Susceptible to hydrolysis under acidic or basic conditions, unlike the more stable alcohol .
Positional Isomerism
Octahydro-5,5-dimethyl-2-naphthalenecarboxaldehyde (CAS 68738-96-5)
- Molecular Formula : C₁₃H₂₀O
- Key Differences :
Physicochemical Properties
| Compound | Functional Group | Boiling Point (°C)* | Polarity | Key Applications |
|---|---|---|---|---|
| Octahydro-8,8-dimethylnaphthalene-1-methanol | −OH (methanol) | ~250–280 | High | Perfumery, stabilizer |
| Octahydro-8,8-dimethyl-2-naphthalenecarboxaldehyde | −CHO (aldehyde) | ~220–240 | Moderate | Fragrance additives |
| Naphthalen-1-ylmethanol | −OH (methanol) | 285–290 | High | Crystal engineering |
*Estimated based on analogous structures.
Biological Activity
Octahydro-8,8-dimethylnaphthalene-1-methanol, also known as 1,2,3,4,5,6,7,8-octahydro-8,8-dimethylnaphthalene-1-methanol or by its chemical identifiers such as CAS number 68738-94-3, is a compound with notable biological activities. This article reviews the biological activity of this compound, focusing on its genotoxicity, sensitization potential, and other relevant pharmacological effects.
Chemical Structure and Properties
This compound is a bicyclic compound derived from naphthalene. Its molecular formula is , and it exhibits a complex structure that contributes to its biological properties.
Genotoxicity Assessment
Recent studies have evaluated the genotoxic potential of this compound. In a bacterial reverse mutation assay (Ames test), it was found to be non-mutagenic. Specifically, Salmonella typhimurium strains treated with the compound at concentrations up to 250 μg/plate showed no significant increase in revertant colonies compared to controls . Additionally, an in vitro micronucleus assay conducted on human peripheral blood lymphocytes indicated no clastogenic activity at concentrations up to 90 μg/mL .
Sensitization Potential
The sensitization potential of this compound has been investigated using various methods. In a murine local lymph node assay (LLNA), it exhibited sensitizing properties with an effective concentration (EC3) value of 4.2% . However, human maximization tests showed no skin sensitization reactions among volunteers exposed to high concentrations of the compound (up to 5078 μg/cm²) in various formulations . This suggests that while there may be some sensitizing potential in animal models, human responses could differ significantly.
Pharmacological Activities
Anti-inflammatory and Antioxidant Effects:
Research indicates that compounds similar to this compound possess anti-inflammatory and antioxidant properties. For instance, essential oils containing similar structures have demonstrated protective effects against inflammatory diseases such as ulcerative colitis in animal models . These effects are often attributed to the ability of such compounds to reduce oxidative stress and modulate inflammatory pathways.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
In a study examining the protective effects of essential oils rich in compounds like this compound on ulcerative colitis induced by dextran sodium sulfate (DSS), significant improvements were noted in colon length and histological damage compared to untreated controls. The treated groups exhibited enhanced antioxidant enzyme activities (e.g., GSH and SOD) and reduced malondialdehyde (MDA) levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
